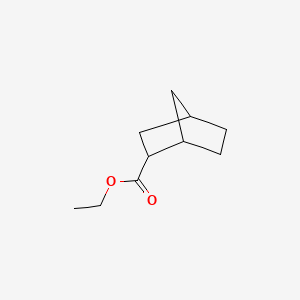

Ethyl 2,5-endomethylenecyclohexanecarboxylate

Description

Significance of Bicyclo[2.2.1]heptane Scaffolds in Chemical Research

The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure found in numerous bioactive natural products and synthetic compounds. rsc.org Its importance stems from its unique three-dimensional and rigid conformation, which provides a fixed orientation for appended functional groups. This structural rigidity is a key feature, making it a valuable replacement for planar aromatic rings in drug design, a strategy that can lead to improved biological activity and better pharmacokinetic properties. nih.gov

These polycyclic hydrocarbon systems offer a diverse array of three-dimensional shapes and possess unique pharmacokinetic properties due to their lipophilic nature. acs.orgacs.org Consequently, there is sustained interest in developing new chemical entities based on the bicyclo[2.2.1]heptane core in drug discovery. acs.orgacs.org This structural motif is present in a number of commercial drugs, clinical compounds, and natural products. acs.orgacs.org For instance, molecules like camphor (B46023), the sandalwood components α-santalol and β-santalol, and certain drug candidates feature this bicyclic core. rsc.org Furthermore, the scaffold provides a basis for asymmetric synthesis and catalysis, with derivatives like bornanesultam being a well-known chiral auxiliary. rsc.org The development of synthetic methods to create diverse, functionalized bicyclo[2.2.1]heptanes is crucial for both target-oriented and diversity-oriented synthesis of biologically significant molecules. rsc.org

Academic Context and Research Trajectories of Ethyl bicyclo[2.2.1]heptane-2-carboxylate

Ethyl bicyclo[2.2.1]heptane-2-carboxylate is primarily recognized within the academic and research communities as a product of the classic Diels-Alder reaction and a versatile building block for further synthetic elaboration. Its research trajectory is closely linked to the study of cycloaddition reactions, stereochemistry, and the synthesis of complex target molecules.

The most common synthesis of the parent unsaturated compound, ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, involves the [4+2] Diels-Alder cycloaddition between cyclopentadiene (B3395910) and ethyl acrylate (B77674). ucl.ac.uk A key aspect of this reaction is its stereoselectivity, typically yielding a mixture of endo and exo diastereomers. ucl.ac.ukru.nl The endo isomer is often the kinetically favored product due to secondary orbital interactions, a foundational concept in physical organic chemistry. masterorganicchemistry.com The subsequent hydrogenation of this unsaturated ester affords the saturated Ethyl bicyclo[2.2.1]heptane-2-carboxylate.

Research involving this compound often focuses on leveraging its distinct stereoisomers as starting materials. For example, studies have explored the kinetic resolution of endo/exo mixtures to obtain enantiomerically pure compounds. ru.nl These optically pure bicyclic esters are valuable precursors for the synthesis of complex molecules, including carbocyclic nucleoside analogues, where the rigid scaffold mimics the ribose sugar in natural nucleosides. researchgate.net The ester functional group can be readily converted into other functionalities such as acids, amides, alcohols, and amines, opening pathways to a wide range of derivatives for various applications, including use as anti-cancer metastasis agents. rsc.org

Table 1: Physicochemical Properties of Ethyl bicyclo[2.2.1]heptane-2-carboxylate

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆O₂ nih.gov |

| Molecular Weight | 168.23 g/mol nih.gov |

| IUPAC Name | ethyl bicyclo[2.2.1]heptane-2-carboxylate nih.gov |

| CAS Number | 61242-71-5 nih.gov |

| Canonical SMILES | CCOC(=O)C1CC2CCC1C2 nih.gov |

| InChI Key | CIHQTYMOCREEQU-UHFFFAOYSA-N nih.gov |

Table 2: Synthesis via Diels-Alder Reaction

| Feature | Description |

| Reaction Type | [4+2] Cycloaddition (Diels-Alder) ucl.ac.uk |

| Reactants | Cyclopentadiene (diene) + Ethyl acrylate (dienophile) ucl.ac.uk |

| Initial Product | Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate ucl.ac.ukru.nl |

| Stereochemistry | Produces a mixture of endo and exo diastereomers. ucl.ac.ukmasterorganicchemistry.com |

| Subsequent Step | Catalytic hydrogenation to yield the saturated title compound. |

Properties

CAS No. |

61242-71-5 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

ethyl (1S,2R,4R)-bicyclo[2.2.1]heptane-2-carboxylate |

InChI |

InChI=1S/C10H16O2/c1-2-12-10(11)9-6-7-3-4-8(9)5-7/h7-9H,2-6H2,1H3/t7-,8+,9-/m1/s1 |

InChI Key |

CIHQTYMOCREEQU-HRDYMLBCSA-N |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@@H]2CC[C@H]1C2 |

Canonical SMILES |

CCOC(=O)C1CC2CCC1C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl Bicyclo 2.2.1 Heptane 2 Carboxylate and Its Derivatives

Foundational Preparative Routes to Ethyl bicyclo[2.2.1]heptane-2-carboxylate

The direct synthesis of ethyl bicyclo[2.2.1]heptane-2-carboxylate can be approached through several established chemical transformations. These routes primarily focus on the introduction of the ethyl ester group onto a pre-existing bicyclo[2.2.1]heptane core.

Esterification of Bicyclo[2.2.1]heptane-2-carboxylic Acid

The most conventional and straightforward method for the preparation of ethyl bicyclo[2.2.1]heptane-2-carboxylate is the esterification of its corresponding carboxylic acid. Bicyclo[2.2.1]heptane-2-carboxylic acid is a readily available starting material that can participate in standard esterification reactions. cymitquimica.com

This transformation is typically achieved through Fischer esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by removing the water formed during the process, often by using an excess of the alcohol reactant or azeotropic distillation. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the ethanol molecule.

Alternative esterification agents can also be employed, including the use of thionyl chloride (SOCl₂) to first convert the carboxylic acid to its more reactive acyl chloride derivative, which then readily reacts with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.

Exploration of Alternative Direct Synthesis Pathways

Beyond the classic esterification of the pre-formed acid, other pathways can lead directly to the ethyl ester, primarily by constructing the bicyclic skeleton with the ester functionality already in place. A primary example of this is the Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile, such as ethyl acrylate (B77674). This cycloaddition directly yields ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate. Subsequent hydrogenation of the double bond within the bicyclic system provides the target saturated compound, ethyl bicyclo[2.2.1]heptane-2-carboxylate. This approach combines the skeleton construction and functional group installation in a highly efficient sequence.

Construction of the Bicyclo[2.2.1]heptane Skeleton

The synthesis of the core bicyclo[2.2.1]heptane structure is a cornerstone of this chemistry, with several powerful reactions developed for its construction.

Diels-Alder Cycloaddition Strategies for Bicyclic Systems

The Diels-Alder reaction is the most prominent and widely utilized method for constructing the bicyclo[2.2.1]heptane skeleton. nih.govingentaconnect.com This [4+2] cycloaddition reaction typically involves the reaction of a conjugated diene with a substituted alkene (dienophile). For the synthesis of the bicyclo[2.2.1]heptane system, cyclopentadiene is the most common diene due to its high reactivity. researchgate.net

The reaction of cyclopentadiene with various dienophiles can generate a wide range of substituted bicyclic adducts. For instance, its reaction with maleic anhydride (B1165640) produces the corresponding anhydride adduct, which can be further transformed into dicarboxylic acids or esters. acs.org The stereoselectivity of the Diels-Alder reaction is a critical aspect, often favoring the formation of the endo isomer under kinetic control, although the exo isomer is typically the thermodynamically more stable product. The choice of dienophile, catalyst, and reaction conditions can be tuned to influence this selectivity. acs.orgcdnsciencepub.com Lewis acid catalysts are known to enhance reaction rates and can also influence the stereochemical outcome. cdnsciencepub.com

| Diene | Dienophile | Key Product | Reference |

| Cyclopentadiene | Maleic Anhydride | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | |

| Cyclopentadiene | Fumaric diethyl ester | Diethyl bicyclo[2.2.1]hept-5-ene-trans-dicarboxylate | ru.nl |

| 2-Methylfuran | Methyl-3-bromo-propiolate | 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester | mdpi.com |

| Cyclopentadiene | (Z)-4-(benzyloxy)-4-oxobut-2-enoic acid | (1S,2R,3S,4R,7R)-3-((benzyloxy)carbonyl)-7-hydroxybicyclo[2.2.1]hept-5-ene-2-carboxylic acid | acs.org |

Cyclization Reactions from Precursor Compounds

While the Diels-Alder reaction is dominant, other cyclization strategies have been developed to form the bicyclo[2.2.1]heptane skeleton. These methods often involve intramolecular reactions of specifically designed acyclic or macrocyclic precursors. For example, Lewis acid-catalyzed transannular double cyclization of certain cyclooctanoid precursors has been shown to unexpectedly yield bicyclo[2.2.1]heptane derivatives. rsc.org

Another approach involves intramolecular ketyl-olefin coupling reactions mediated by reagents like samarium(II) iodide (SmI₂). rsc.org Furthermore, tandem Michael-Aldol annulation reactions between 1,3-cyclohexanediones and enals have been developed as an effective one-pot process to construct functionalized bicyclic systems, including the [3.2.1] and [3.3.1] skeletons, which are structurally related to the [2.2.1] system. ucl.ac.uk Formic acid-mediated cyclizations have also been employed to synthesize related nitrogen-containing bicyclic structures, demonstrating the versatility of intramolecular cyclization approaches. ru.nl

Stereoselective Synthesis and Chiral Resolution of Bicyclo[2.2.1]heptane-2-carboxylate Structures

Controlling the stereochemistry of the bicyclo[2.2.1]heptane core is crucial for applications in pharmaceutical synthesis. This can be achieved either by synthesizing a specific stereoisomer directly (asymmetric synthesis) or by separating a mixture of enantiomers (chiral resolution).

Asymmetric Diels-Alder reactions represent a powerful tool for stereoselective synthesis. This can be accomplished by using chiral dienophiles, chiral dienes, or, most commonly, a chiral Lewis acid or organocatalyst. rsc.org For instance, an organocatalytic formal [4+2] cycloaddition has been developed for the highly enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates. rsc.org Similarly, aminomefloquine-based catalysts have been shown to effect stereoselective cycloadditions. rsc.org

When a racemic mixture of bicyclo[2.2.1]heptane derivatives is produced, chiral resolution becomes necessary.

Classical Resolution: This method involves the reaction of a racemic carboxylic acid, such as bicyclo[2.2.1]heptane-2-carboxylic acid, with a chiral resolving agent, typically a chiral amine or alcohol. This reaction forms a pair of diastereomeric salts which, due to their different physical properties, can be separated by fractional crystallization. The desired enantiomer is then recovered from the separated diastereomer. (2R,3R)-O,O′-dibenzoyltartaric acid is a resolving agent that has been successfully used to resolve related bicyclic amines through the formation of diastereomeric crystalline complexes. rsc.orgrsc.org

Kinetic Resolution: This technique involves reacting a racemate with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. The Sharpless asymmetric dihydroxylation has been used for the kinetic resolution of bicyclic alkenes, where one enantiomer is converted to a diol faster than the other, allowing for the separation of the unreacted enantiomer. ru.nl Enzymatic kinetic resolution, using enzymes like pig's liver esterase (PLE), has also proven effective for resolving bicyclic esters. ru.nl

| Method | Substrate Type | Chiral Influence | Outcome | Reference |

| Asymmetric Cycloaddition | α,β-Unsaturated aldehydes | Chiral Organocatalyst | Enantioselective formation of bicyclo[2.2.1]heptane-1-carboxylates | rsc.org |

| Kinetic Resolution | Racemic bicyclic alkene esters | Sharpless Asymmetric Dihydroxylation (AD-mix) | Separation of unreacted enantiomer from its dihydroxylated counterpart | ru.nl |

| Classical Resolution | Racemic trans-bicyclo[2.2.1]heptane-2,3-diamine | (2R,3R)-O,O′-Dibenzoyltartaric acid | Formation and separation of diastereomeric crystalline complexes | rsc.orgrsc.org |

| Chiral Separation | Racemic functionalized bicyclo[2.2.1]heptane-2-carboxamide | Chiral Supercritical Fluid Chromatography (SFC) | Isolation of optically pure enantiomers | acs.org |

Enantioselective and Diastereoselective Approaches

The control of stereochemistry is paramount in modern organic synthesis, particularly for creating chiral molecules with specific biological activities. Enantioselective and diastereoselective methods are crucial for accessing optically pure isomers of bicyclo[2.2.1]heptane derivatives.

A primary strategy for establishing stereochemistry in these systems is the Diels-Alder reaction. The reaction between a diene and a dienophile can be rendered enantioselective by using chiral catalysts. For instance, a sequential Diels-Alder/rearrangement reaction has been developed to synthesize functionalized bicyclo[2.2.1]heptanes. acs.org When the initial Diels-Alder reaction is catalyzed by a chiral Lewis acid, the resulting bicyclo[2.2.1]heptane derivatives can be obtained with high enantiomeric purity, achieving an enantiomeric ratio (er) up to 96.5:3.5. acs.org A notable example is the synthesis of (+)-herbanone, which was achieved in a one-pot domino sequence using a Lewis and Brønsted acid-assisted chiral Lewis acid catalyst. acs.org

Diastereoselectivity is often dictated by the inherent steric properties of the bicyclic system. Reactions such as dihydroxylations on bicyclo[2.2.1]heptene esters are often completely diastereoselective. ru.nl The steric hindrance imposed by the ethylene (B1197577) bridge of the norbornane (B1196662) structure typically directs incoming reagents to the exo face of the molecule, leading exclusively to the formation of exo-diols. ru.nl However, the enantioselectivity of these asymmetric dihydroxylation reactions can be modest, with optical yields for the remaining olefin reaching up to 41% at approximately 50% conversion. ru.nl

Below is a table summarizing the enantioselective synthesis of a related bicyclo[2.2.1]heptanone.

| Product | Catalyst System | Enantiomeric Ratio (er) | Yield |

| (1S,3R,4R)-1,3,4-Trimethylbicyclo[2.2.1]heptan-2-one | Chiral oxazaborole ligand with SnCl4 | 96.5:3.5 | 85% |

| (+)-Herbanone | Chiral oxazaborole ligand | 91:9 | 45% |

| Data sourced from The Journal of Organic Chemistry. acs.org |

Methodologies for Optical Resolution in Norbornane Systems

When direct asymmetric synthesis is not feasible or provides insufficient enantiopurity, optical resolution of a racemic mixture is a common alternative. This involves separating enantiomers, often by converting them into diastereomers that have different physical properties.

A classic and effective method for resolving bicyclic amines is through the formation of diastereomeric salts with a chiral resolving agent. For example, trans-bicyclo[2.2.1]heptane-2,3-diamine has been successfully resolved by forming a complex with (2R,3R)-O,O′-dibenzoyltartaric acid (–BTA). rsc.org The differing solubilities of the resulting diastereomeric complexes allow for their separation by crystallization. X-ray diffraction analysis of the crystallized complex confirmed the absolute configuration of the diamine, demonstrating effective chiral recognition within the crystal lattice. rsc.org

Kinetic resolution is another powerful technique. This method relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. Chiral diamines derived from aza-bicyclo[2.2.1]heptane have been used as ligands in the kinetic resolution of racemic cycloalkene oxides, producing both the unreacted epoxide and the corresponding allylic alcohol with enantiomeric excesses up to 99%. diva-portal.org

For analytical purposes, chiral lanthanide shift reagents can be used to differentiate between enantiomers in NMR spectroscopy. researchgate.net For a series of oxygenated bicyclo[2.2.1]heptane derivatives, the addition of tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]ytterbium(III) (Yb(hfc)3) caused splitting of carbon signals in the ¹³C NMR spectrum, enabling the determination of enantiomeric composition. researchgate.net

| Method | System | Resolving Agent/Catalyst | Outcome |

| Diastereomeric Salt Formation | trans-bicyclo[2.2.1]heptane-2,3-diamine | (2R,3R)-O,O′-dibenzoyltartaric acid | Successful separation of enantiomers rsc.org |

| Kinetic Resolution | Racemic cycloalkene oxides | Chiral (1S,3R,4R)-3-(pyrrolidine-1-ylmethyl)-2-aza-bicyclo[2.2.1]heptane based diamines | Enantiomeric excess up to 99% diva-portal.org |

| Chiral Separation | rac-7-(bromomethylene)-3-amidobicyclo[2.2.1]heptane-2-carboxamide | Chiral chromatography | Isolation of optically pure enantiomer acs.org |

Functionalization and Derivatization Strategies for the Bicyclo[2.2.1]heptane-2-carboxylate Core

Modifying the core structure of ethyl bicyclo[2.2.1]heptane-2-carboxylate is essential for creating analogues with diverse properties for applications such as drug discovery. Strategies include introducing heteroatoms into the ring system and altering the ester group or other substituents.

Introduction of Heteroatoms into the Bicyclic Framework (e.g., Aza-bicyclo[2.2.1]heptane derivatives)

Replacing a carbon atom within the bicyclic skeleton with a heteroatom, such as nitrogen, leads to aza-bicyclo[2.2.1]heptane derivatives, which are valuable building blocks. The synthesis of these heterocyclic scaffolds can be achieved through various routes. For instance, stereoselective synthesis of 2-azabicyclo[2.2.1]heptane-1-carboxylic acid, a rigid proline analogue, has been reported starting from 2-cycloalken-1-ones. researchgate.net

The directed metalation strategy has been employed for the preparation of 2,5-diazabicyclo[2.2.1]heptane derivatives. semanticscholar.org This involves the deprotonation of a Boc-protected diazabicyclic compound using a strong base like sec-butyllithium, followed by quenching with an electrophile to introduce substituents at a specific position. semanticscholar.org Furthermore, novel chiral diamine ligands based on the (1S,3R,4R)-3-(pyrrolidine-1-ylmethyl)-2-aza-bicyclo[2.2.1]heptane structure have been synthesized and applied in asymmetric catalysis. diva-portal.org

Modification of Ester and Ring Substituents

The ester functional group and other positions on the bicyclo[2.2.1]heptane ring are prime targets for modification to generate a library of derivatives. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This approach was used in the development of a multigram synthesis of a highly functionalized bicyclo[2.2.1]heptane-2-carboxamide, which served as a versatile scaffold for structure-activity relationship (SAR) studies. acs.org

Ring substituents can be introduced and modified through a variety of reactions. In one synthetic route, a ketone on the bicyclic core underwent a stereoselective Wittig reaction to introduce a bromomethylene group. acs.org In another example, a base-induced double epimerization of ethyl 2-endo,3-exo-3-nitro-7-oxabicyclo[2.2.1]heptane-2-carboxylate was observed, demonstrating that the stereochemistry of substituents can be altered under specific reaction conditions. acs.org The introduction of sulfur-containing groups has also been explored, as seen in the synthesis of ethyl (-)-(1R,4S)-exo-2-Methyl-endo-3-(p-tolylthio)-bicyclo[2.2.1]heptane-endo-2-carboxylate. oup.com These modifications allow for fine-tuning of the molecule's steric and electronic properties.

Mechanistic Organic Chemistry and Reaction Pathways of Ethyl Bicyclo 2.2.1 Heptane 2 Carboxylate

Hydrolytic Transformations and Ester Reactivity

The hydrolysis of ethyl bicyclo[2.2.1]heptane-2-carboxylate to its corresponding carboxylic acid can be achieved under both acidic and basic conditions. The reactivity of the ester is influenced by the steric hindrance imposed by the bicyclic [2.2.1]heptane (also known as norbornane) framework.

Under basic conditions, a process known as saponification, the hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. saskoer.ca This addition-elimination mechanism results in the formation of a carboxylate salt and ethanol (B145695). saskoer.ca The reaction is essentially irreversible because the final step involves an acid-base reaction between the carboxylic acid and the alkoxide. saskoer.ca

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and elimination of ethanol yield the carboxylic acid and regenerate the acid catalyst.

Studies on related bicyclic diesters, such as dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate, have shown that enzymatic hydrolysis can be highly selective, yielding the monoester in excellent yields with minimal formation of the diacid. acs.org This highlights the potential for biocatalysis in achieving selective transformations on this scaffold. acs.org

A study on the hydrolysis of endo-rich methyl 5-norbornene-2-carboxylate demonstrated that the use of a strong base like sodium tert-butoxide with an equimolar amount of water led to a kinetically preferred hydrolysis of the exo-ester, resulting in a product with a high exo-to-endo ratio. scirp.org

Table 1: Conditions for Hydrolysis of Bicyclic Esters

| Substrate | Reagents and Conditions | Product | Key Observation | Reference |

|---|---|---|---|---|

| Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate | Lipase from Burkholderia cepacia | 4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid | Excellent yield of monoester with negligible diacid formation. | acs.org |

| Dimethyl cyclobut-1-ene-1,2-dicarboxylate | Porcine liver esterase | Monoester of the corresponding dicarboxylate | Efficient and selective hydrolysis to the monoester. | acs.org |

Nucleophilic and Electrophilic Reactivity of the Bicyclic Ester

A nucleophile is a species that donates an electron pair to form a new covalent bond, while an electrophile accepts an electron pair. masterorganicchemistry.com In ethyl bicyclo[2.2.1]heptane-2-carboxylate, the carbonyl carbon is the primary electrophilic site, susceptible to attack by nucleophiles. The reactivity of this site is modulated by the rigid bicyclic structure.

The reactivity of various nucleophiles towards esters has been extensively studied. kinampark.com Generally, the rate of reaction is influenced by factors such as the basicity, polarizability, and steric bulk of the nucleophile. The bicyclo[2.2.1]heptane framework can sterically hinder the approach of bulky nucleophiles to the carbonyl center.

The ester itself is not typically considered nucleophilic. However, the enolate can be formed at the α-carbon (the carbon adjacent to the carbonyl group) under basic conditions. This enolate is a potent nucleophile and can participate in a variety of reactions, including alkylation and condensation. The formation and reactivity of the enolate are central to many synthetic transformations involving esters.

Rearrangement Reactions within the Bicyclo[2.2.1]heptane System

The bicyclo[2.2.1]heptane system is well-known for undergoing skeletal rearrangements, often driven by the relief of ring strain. These rearrangements can be initiated under various conditions, including acidic, basic, or through the action of transition metals.

One notable example is the rearrangement of ester-substituted norbornenes using titanocene (B72419) alkylidene complexes, which leads to the formation of bicyclo[3.2.0]heptane enol ethers. caltech.eduacs.org This transformation proceeds through a titanacyclobutane intermediate that rearranges to a carbene-olefin complex. caltech.edu

Another unusual strain-releasing rearrangement has been observed in a 1-mesyloxy-substituted bicyclo[2.2.1]heptane system, which, upon treatment with a base, undergoes a substitution followed by a spontaneous ring opening to yield cyclohexenyl derivatives. nih.gov This process involves the cleavage of the highly strained C2-C3-C4 bonds. nih.gov

Furthermore, sequential Diels-Alder and rearrangement reactions have been developed to synthesize functionalized bicyclo[2.2.1]heptanes. acs.org The nature of the rearrangement can depend on the substitution pattern of the starting materials. acs.org

Catalytic Transformations and their Mechanistic Elucidation

Gold catalysts have emerged as powerful tools for mediating complex cycloisomerization reactions. scispace.comfrontiersin.org These reactions often proceed through the activation of alkynes or allenes by the gold catalyst, rendering them susceptible to nucleophilic attack. frontiersin.org

For instance, gold(I)-catalyzed cycloisomerization of 1,6-diynes has been shown to provide access to bicyclo[2.2.1]hept-5-en-2-ones. nih.gov This transformation represents an atom-economic approach to constructing bridged ring systems. nih.gov Similarly, gold-catalyzed cycloisomerization of 1,6-enynes can lead to the formation of functionalized bicyclo[3.2.1]oct-2-ene and bicyclo[3.3.1]nonadiene scaffolds. acs.orgfao.org The reaction pathway, whether it proceeds via a 5-exo or 6-endo cyclization, can be influenced by the substitution pattern of the alkyne. acs.orgfao.org

Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, have been crucial in elucidating the intermediates and transition states in these gold-catalyzed processes. acs.orgfao.org

Table 2: Gold-Catalyzed Cycloisomerization Reactions

| Substrate Type | Catalyst | Product Type | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| 1,6-Diynes | Gold(I) complex | Bicyclo[2.2.1]hept-5-en-2-ones | Unprecedented reactivity pattern for preparing bridged rings. | nih.gov |

| 1,6-Enynes | IPrAuNTf₂ | Bicyclo[3.2.1]oct-2-ene / Bicyclo[3.3.1]nonadiene | 5-exo vs. 6-endo cyclization pathway dependent on alkyne substitution. | acs.orgfao.org |

The epoxidation of the unsaturated precursor, ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, introduces a reactive epoxide ring onto the bicyclic framework. The stereochemistry of this epoxidation is a key aspect, with the approach of the oxidizing agent often being directed by the steric and electronic features of the substrate.

Studies on the epoxidation of norbornene and its derivatives have shown that the stereochemical outcome is influenced by the substituents on the bicyclic ring. dnu.dp.uaresearchgate.net For example, the epoxidation of norbornene itself predominantly gives the exo-epoxide. researchgate.net Subsequent transformations of the resulting epoxides can be initiated by nucleophiles or acids, leading to ring-opening products. The regioselectivity and stereoselectivity of these ring-opening reactions are of significant interest.

For example, the reaction of epoxides with amines is a common method for synthesizing amino alcohols, which are valuable building blocks in medicinal chemistry. ppor.az The aminolysis of a glycidyl (B131873) derivative of a bicyclo[2.2.1]heptene compound has been studied, demonstrating the regioselectivity of the epoxide ring opening. researchgate.net

Isomerization Reactions of Bicyclo[2.2.1]heptene Derivatives to Heptane Structures

The conversion of the unsaturated bicyclo[2.2.1]heptene ring to the saturated bicyclo[2.2.1]heptane structure is typically achieved through catalytic hydrogenation. This reaction involves the addition of hydrogen across the double bond in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

The synthesis of norbornane-2-carboxylic acid from 5-norbornene-2-carboxylic acid via hydrogenation over a 5% palladium on carbon catalyst has been reported to proceed efficiently. prepchem.com This demonstrates a straightforward method for accessing the saturated bicyclic system.

Isomerization reactions can also occur within the bicyclo[2.2.1]heptene framework itself, often catalyzed by acids. For instance, 5-methylbicyclo[2.2.1]hept-2-ene can undergo acid-catalyzed isomerization to form derivatives like 2-methylene-3-methylbicyclo[2.2.1]heptane. vulcanchem.com These isomerizations can be important side reactions or desired transformations depending on the synthetic goal.

Stereochemical Aspects and Conformational Analysis of Ethyl Bicyclo 2.2.1 Heptane 2 Carboxylate

Exo/Endo Isomerism in Bicyclo[2.2.1]heptane-2-carboxylate and its Impact on Reactivity

A key feature of substituted bicyclo[2.2.1]heptane systems is the existence of exo and endo isomers. This type of diastereomerism arises from the substituent's position relative to the main six-membered ring of the bicyclic structure. In the context of ethyl bicyclo[2.2.1]heptane-2-carboxylate, the ethyl carboxylate group can be oriented exo (pointing away from the longer bridge, C7) or endo (pointing towards the longer bridge).

The synthesis of the bicyclo[2.2.1]heptene precursor to ethyl bicyclo[2.2.1]heptane-2-carboxylate is commonly achieved through a Diels-Alder reaction between cyclopentadiene (B3395910) and a dienophile like ethyl acrylate (B77674). acs.orgchegg.com In these reactions, the endo product is often kinetically favored due to secondary orbital interactions between the diene and the dienophile. acs.orgacs.org However, the exo isomer is generally the thermodynamically more stable product due to reduced steric hindrance. researchgate.net This thermodynamic preference for the exo position influences the reactivity of the ester group. For instance, studies on the hydrolysis of related bicyclic diesters have shown higher selectivity for the hydrolysis of exo-carboalkoxy groups. researchgate.net The relative stability can be influenced by reaction conditions; for example, in certain Diels-Alder reactions, polar solvents can increase the formation of the exo product. researchgate.net The use of Lewis acid catalysts can also significantly enhance the proportion of the endo adduct in the cycloaddition reaction. nih.gov

Table 1: Comparison of Exo and Endo Isomers

| Feature | Exo Isomer | Endo Isomer |

|---|---|---|

| Substituent Orientation | Pointing away from the C7 bridge | Pointing towards the C7 bridge |

| Kinetic Product (Diels-Alder) | Generally disfavored | Generally favored acs.orgacs.org |

| Thermodynamic Product | Generally favored researchgate.net | Generally disfavored |

| Steric Hindrance | Lower | Higher |

| Reactivity Example | Preferred site for hydrolysis in related diesters researchgate.net | Less reactive in hydrolysis due to steric shielding |

Determination of Absolute and Relative Configurations in Bicyclic Esters

Determining the precise three-dimensional arrangement of atoms is crucial for understanding and utilizing chiral molecules like ethyl bicyclo[2.2.1]heptane-2-carboxylate. This involves establishing both relative and absolute configurations.

Relative configuration describes the arrangement of atoms of a stereoisomer in relation to another. libretexts.org For bicyclic esters, this often refers to the cis/trans or exo/endo relationship between substituents. Absolute configuration provides an unambiguous description of the spatial arrangement of ligands around a chiral center, often using the Cahn-Ingold-Prelog (R/S) notation. libretexts.org

Several methods are employed to determine these configurations:

X-ray Crystallography: This is a powerful technique that provides a definitive determination of the absolute configuration of a crystalline compound. It has been used to unambiguously establish the structures of various bicyclo[2.2.1]heptane derivatives, thereby confirming the absolute configuration of their precursors. sci-hub.redwpmucdn.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for determining relative configuration. thieme-connect.de Parameters such as chemical shifts and coupling constants are sensitive to the stereochemical environment. For instance, the orientation of substituents in a rigid bicyclic system leads to predictable differences in the NMR spectra of exo and endo isomers. thieme-connect.de

Chiroptical Spectroscopy: Methods like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), when combined with theoretical calculations (like Density Functional Theory, DFT), are highly effective for assigning the absolute configuration of chiral molecules in solution. nih.govresearchgate.net

Chemical Correlation: The absolute configuration of a molecule can be inferred by converting it to or from a compound of a known absolute configuration through a series of stereospecific reactions. This method has been used to correlate the configurations of various bicyclo[2.2.1]heptane derivatives, including ketones, alcohols, and carboxylic acids. wpmucdn.com

Conformational Dynamics and Ring Strain in the Bicyclo[2.2.1]heptane System

The bicyclo[2.2.1]heptane skeleton is a highly rigid structure. ucl.ac.uk Its conformation is often described as a strained combination of boat and chair forms of cyclohexane. uci.edu This rigidity minimizes conformational flexibility compared to monocyclic alkanes like cyclohexane. libretexts.org

This structure is inherently strained due to several factors:

Angle Strain: The C-C-C bond angles are forced to deviate from the ideal tetrahedral angle of 109.5°, particularly at the bridgehead carbons (C1 and C4).

Torsional Strain (Pitzer Strain): The eclipsed or nearly-eclipsed arrangement of hydrogens on adjacent carbons along the ethane-1,2-diyl bridges (C5 and C6) creates significant torsional strain. numberanalytics.com This strain increases the molecule's internal energy, making it less stable and more reactive in certain situations. numberanalytics.com

Steric Strain: In substituted derivatives, interactions between substituents can further increase the strain energy. In the endo isomer of ethyl bicyclo[2.2.1]heptane-2-carboxylate, steric repulsion between the endo-substituent and the hydrogens on the C5 and C6 carbons is a key destabilizing factor.

The high ring strain is a driving force in certain reactions. For example, the strain in bicyclo[2.2.1]heptene systems can facilitate retro-condensation reactions to form highly functionalized cyclopentene (B43876) scaffolds. nih.gov Furthermore, the strain associated with placing a double bond at a bridgehead carbon is so high that it is generally forbidden, an observation known as Bredt's Rule. masterorganicchemistry.com

Influence of Steric Hindrance on Regioselectivity and Diastereoselectivity in Reactions

The three-dimensional shape of the bicyclo[2.2.1]heptane framework plays a critical role in controlling the outcome of chemical reactions. The steric bulk of the molecule itself directs incoming reagents, leading to high levels of regioselectivity (where a reaction occurs) and diastereoselectivity (which stereoisomer is formed). ucl.ac.uk

The two faces of the bicyclic system, exo and endo, are not equally accessible. The C7-methylene bridge sterically shields the endo face, making the exo face more accessible to attack by reagents. This steric hindrance has several consequences:

Regioselectivity: In reactions involving unsymmetrical bicyclic systems, steric factors can dictate which substituent reacts. For example, in gold-catalyzed cycloisomerizations to form bicyclo[2.2.1]heptenones, steric hindrance can control the regioselectivity of the reaction. nih.gov

Diastereoselectivity: Many reactions proceed with a strong preference for exo attack. For instance, the reduction of a ketone at the C2 position of a bicyclo[2.2.1]heptane system typically yields the endo-alcohol, as the reducing agent approaches from the less hindered exo face. Similarly, epoxidation and hydroboration reactions also show a strong preference for the exo face. This principle is fundamental in the stereocontrolled synthesis of complex molecules containing this bicyclic core.

Computational studies on the Diels-Alder reaction to form these systems show that diastereofacial selectivity can be influenced by weak electrostatic interactions between the diene and dienophile in the transition state, which is a subtle form of steric and electronic guidance. acs.orgacs.org

Table 2: Summary of Compound Names

| Compound Name |

|---|

| Ethyl bicyclo[2.2.1]heptane-2-carboxylate |

| Bicyclo[2.2.1]heptane |

| Norbornane (B1196662) |

| Cyclopentadiene |

| Ethyl acrylate |

| Bicyclo[2.2.1]heptenone |

| Cyclohexane |

| Bicyclo[2.2.1]heptene |

| 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide |

| Bicyclo[2.2.1]heptan-2-one |

| Bicyclo[2.2.1]hept-5-ene-2-one |

| endo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |

| exo-Bicyclo[2.2.1]heptane-2-carboxylic acid |

| exo-2-acetyl bicyclo[2.2.1]heptane |

| exo-bicyclo[2.2.1]hept-5-en-2-ol |

| (+)-2-methyl butanedioic acid |

Computational Chemistry and Theoretical Modeling of Ethyl Bicyclo 2.2.1 Heptane 2 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of ethyl bicyclo[2.2.1]heptane-2-carboxylate. Methods ranging from semi-empirical calculations to more rigorous Density Functional Theory (DFT) are employed to model its electronic landscape. These calculations provide insights into electron distribution, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential, which are crucial for predicting reactivity.

For instance, studies on related diazabicyclo[2.2.1]heptene carboxylates have utilized semi-empirical AM1 methods to calculate electronic structures and conformations. researchgate.net Such calculations help in correlating theoretical structural data with experimental NMR and FTIR spectra, enabling the study of substituent effects across the bicyclic ring. researchgate.net DFT calculations are now widely used to provide a more accurate picture of electronic properties, which are essential for predicting how the molecule will interact with electrophiles or nucleophiles and for understanding its role in charge-transfer processes. chemrxiv.orgchemrxiv.org

Table 1: Key Electronic Properties Investigated via Quantum Chemical Calculations

| Calculated Property | Significance in Reactivity Prediction | Typical Computational Method |

| HOMO/LUMO Energies | Predicts susceptibility to electrophilic/nucleophilic attack; indicates electronic transition properties. | DFT, Ab initio |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions, predicting sites for non-covalent interactions. | DFT, Hartree-Fock |

| Atomic Charges (e.g., Mulliken, NBO) | Quantifies electron distribution, helping to rationalize bond polarities and reactive sites. | NBO analysis, Mulliken population analysis |

| Global Reactivity Descriptors | Chemical potential, hardness, and electrophilicity indices derived from orbital energies to quantify overall reactivity. | DFT |

These computational approaches have been instrumental in establishing the theoretical framework that underlies modern synthetic planning, allowing chemists to predict and control reaction outcomes with greater precision.

Molecular Dynamics Simulations and Conformational Landscape Analysis

While the bicyclo[2.2.1]heptane core is rigid, the ethyl carboxylate substituent introduces degrees of freedom that allow the molecule to adopt various conformations. Molecular dynamics (MD) simulations are a powerful tool for exploring this conformational landscape by modeling the atomic motions of the molecule over time. researchgate.net These simulations provide a dynamic picture of the molecule's behavior, revealing preferred orientations of the ester group relative to the bicyclic frame and the energy barriers between different conformational states.

Studies on related bicyclic systems have used temperature-dependent NMR spectroscopy complemented by calculations to probe the energetics of conformational changes, such as the inversion of nitrogen atoms in diazabicyclo[2.2.1]heptane systems. researchgate.net The activation parameters (ΔH* and ΔS*) calculated from these studies provide quantitative insight into the flexibility of the system. researchgate.net MD simulations can also be used to study the behavior of these molecules in different solvent environments and to understand the dynamics of their fragmentation in the gas phase, as demonstrated in studies on the related camphor (B46023) molecule. researchgate.net Analysis of MD trajectories helps identify the most stable and populated conformations, which is critical for understanding how the molecule will be recognized by and bind to a biological target. unimi.it

In Silico Studies of Molecular Interactions and Binding Affinities of Bicyclic Scaffolds

The rigid bicyclo[2.2.1]heptane scaffold is frequently incorporated into drug candidates to improve binding affinity and selectivity by reducing the entropic penalty of binding and presenting functional groups in a well-defined orientation. rsc.org In silico techniques, particularly molecular docking and MD simulations, are vital for predicting and analyzing the interactions between these bicyclic scaffolds and their protein targets. mdpi.comnih.gov

Computational studies have successfully elucidated the binding modes of various bicyclo[2.2.1]heptane-containing molecules:

CXCR2 Antagonists: Docking studies of N,N'-diarylsquaramide derivatives incorporating a bicyclo[2.2.1]heptane moiety revealed that the scaffold inserts into a hydrophobic pocket of the CXCR2 receptor, surrounded by residues like Ser81, Ala249, and Val252. rsc.org These models correctly predicted that the (S)-configuration would exhibit a stronger binding mode than the (R)-configuration. rsc.org

P2Y1 Receptor Ligands: Molecular modeling of nucleotide analogues containing a rigid oxabicyclo[2.2.1]heptane system showed that this scaffold locks the molecule in a specific "North" (N) conformation, which is preferred for binding to the P2Y1 receptor. nih.gov This conformational rigidity contributes to selectivity for the target receptor. nih.gov

DPP-4 Inhibitors: The design of 2-azabicyclo[2.2.1]heptane-based inhibitors was guided by molecular modeling, which predicted their interactions with key residues in the active site of the dipeptidyl peptidase-4 (DPP-4) enzyme. nih.gov

These studies demonstrate the power of computational methods to rationalize structure-activity relationships (SAR) and guide the design of new, more potent, and selective therapeutic agents based on the bicyclic framework.

Table 2: Examples of In Silico Interaction Studies on Bicyclo[2.2.1]heptane Scaffolds

| Target Protein | Bicyclic Scaffold Derivative | Key Findings from Computational Modeling | Reference |

| CXCR2 | N,N'-diarylsquaramide containing bicyclo[2.2.1]heptane | The bicyclic moiety fits into a hydrophobic pocket; the (S)-enantiomer showed a better docking score and binding mode. | rsc.orgnih.gov |

| P2Y1 Receptor | Oxabicyclo[2.2.1]heptane nucleotide analogue | The rigid scaffold locks the molecule in the preferred (N)-conformation for receptor binding, enhancing selectivity. | nih.gov |

| DPP-4 | 2-Azabicyclo[2.2.1]heptane derivative | Modeling predicted key interactions within the enzyme's active site and guided the design of potent inhibitors. | nih.gov |

| Calmodulin | Bridged bicyclic norbornapeptide | Proteome profiling using capture compounds identified selective binding, demonstrating the utility of rigid scaffolds. | researchgate.net |

Prediction of Stereochemical Outcomes and Preferred Configurations

The stereochemistry of the bicyclo[2.2.1]heptane system is complex, with substituents potentially located in exo or endo positions, leading to different diastereomers with distinct chemical and biological properties. Theoretical modeling is crucial for predicting and understanding the stereochemical outcomes of reactions involving this scaffold.

Computational studies have been used to explain perplexing stereoselectivities that are difficult to rationalize otherwise. For example, the unique double-inversion stereochemistry observed in the denitrogenation of 2,3-diazabicyclo[2.2.1]heptene derivatives has been elucidated through a combination of experimental and theoretical approaches. researchgate.net These models can dissect complex reaction mechanisms and identify the factors controlling product stereochemistry. researchgate.net

Furthermore, theoretical analyses, such as those using Natural Bond Orbital (NBO) theory, can investigate the underlying principles of stereocontrol in addition reactions to bicyclic systems. chemrxiv.orgchemrxiv.org These studies evaluate the relative importance of factors like steric hindrance versus electronic effects (e.g., charge-transfer interactions) in determining whether a reagent will attack the exo or endo face of the molecule. chemrxiv.orgchemrxiv.org In drug design, molecular modeling is used to predict the preferred configuration for receptor binding, as seen in the case of CXCR2 antagonists where the (S)-configuration was computationally identified as being more favorable. rsc.org

Applications As a Synthetic Synthon in Complex Molecule Construction

Utility in the Synthesis of Pharmaceutical Scaffolds and Chemical Probes

The bicyclo[2.2.1]heptane skeleton, often derived from ethyl bicyclo[2.2.1]heptane-2-carboxylate or related precursors, is a privileged scaffold in medicinal chemistry, valued for its ability to enhance binding affinity and metabolic stability. nih.gov Its rigid nature allows for the precise spatial orientation of functional groups, which is crucial for effective interaction with biological targets.

Researchers have incorporated this bicyclic system into a wide range of therapeutic agents. For instance, it forms the core of potent inhibitors for dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment. nih.gov The compound Neogliptin, which features a 2-azabicyclo[2.2.1]heptane moiety, was designed and synthesized as a powerful DPP-4 inhibitor with an IC50 value of 16.8 ± 2.2 nM, demonstrating greater potency than existing drugs like vildagliptin (B1682220) and sitagliptin. nih.gov

The scaffold is also central to the development of analogues of Epibatidine (B1211577), a potent analgesic alkaloid isolated from the skin of an Ecuadorian poison frog. le.ac.ukmdpi.com While epibatidine itself is too toxic for therapeutic use, synthetic analogues built around the 2-azabicyclo[2.2.1]heptane core have been extensively studied to separate the analgesic properties from the toxicity. le.ac.ukresearchgate.net Synthetic strategies often involve Diels-Alder reactions to construct the bicyclic core, followed by functionalization to introduce various substituents. le.ac.ukamazonaws.com

Furthermore, norbornane (B1196662) derivatives have been investigated as potential anticancer agents since 1994. nih.govnih.gov The rigid framework can be functionalized to create compounds that inhibit tumor growth or enhance the delivery of chemotherapeutic drugs. nih.gov In another application, bicyclo[2.2.1]heptane-based ureas have been synthesized as inhibitors of soluble epoxide hydrolase (sEH), a therapeutic target for managing hypertension and inflammation. researchgate.net

Table 1: Examples of Pharmaceutical Scaffolds Based on the Bicyclo[2.2.1]heptane System

| Scaffold/Derivative | Therapeutic Target | Application/Significance | Key Synthetic Precursor/Reaction | Citations |

|---|---|---|---|---|

| Neogliptin | Dipeptidyl Peptidase-4 (DPP-4) | Potent inhibitor for Type 2 Diabetes treatment. | 2-azabicyclo[2.2.1]heptane-carbonitriles | nih.gov |

| Epibatidine Analogues | Nicotinic Acetylcholine Receptors (nAChRs) | Development of potent analgesics with reduced toxicity. | Aza Diels-Alder reaction to form the 2-azabicyclo[2.2.1]hept-5-ene skeleton. | le.ac.ukmdpi.comamazonaws.com |

| Norbornane-based Anticancer Agents | Various (e.g., tumor cells) | Potential chemotherapeutic agents and drug delivery systems. | Norbornene derivatives from Diels-Alder reactions. | nih.govnih.gov |

| Bicyclo[2.2.1]heptane Ureas | Soluble Epoxide Hydrolase (sEH) | Potential treatment for hypertension and inflammation. | Bicyclo[2.2.1]heptane-2-carboxylic acid converted to isocyanate intermediate. | researchgate.net |

| Cathepsin C Inhibitors | Cathepsin C (DPPI) | Treatment of respiratory diseases. | 2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid derivatives. | google.com |

Role in the Synthesis of Polycyclic Natural Product Analogues

The rigid bicyclo[2.2.1]heptane framework is an excellent starting point for the synthesis of analogues of complex polycyclic natural products. Its defined stereochemistry and conformational rigidity allow it to serve as a template for building more intricate structures, a common strategy in natural product synthesis. ru.nlumich.edu

A prominent example is the synthesis of analogues of epibatidine. Epibatidine is a natural alkaloid from the frog Epipedobates tricolor and contains a 7-azabicyclo[2.2.1]heptane core attached to a chloropyridyl ring. researchgate.net Its potent biological activity and scarcity in nature have driven extensive synthetic efforts. mdpi.com Various synthetic routes have been developed, many of which use a Diels-Alder reaction to form the bicyclic system, followed by modifications to create a wide range of analogues. le.ac.ukresearchgate.net These syntheses aim to explore the structure-activity relationship and develop compounds with therapeutic potential. amazonaws.com

Beyond epibatidine, the asymmetric synthesis of bicyclic ketols, such as those derived from the cyclization of triketones using proline as a catalyst, yields optically active intermediates. researchgate.net These intermediates, possessing the bicyclo[2.2.1]heptane core, are valuable in the total synthesis of other natural products, including steroids. researchgate.net The transformation of these intermediates, for example through dehydration, provides enones that are key building blocks in more complex synthetic pathways. researchgate.net

Table 2: Synthesis of Natural Product Analogues Using the Bicyclo[2.2.1]heptane Scaffold

| Natural Product Analogue | Core Scaffold | Key Synthetic Strategy | Application | Citations |

|---|---|---|---|---|

| Epibatidine Analogues | 2-Azabicyclo[2.2.1]heptane | Aza Diels-Alder reaction; Favorskii rearrangement of tropinone (B130398) skeleton. | Analgesic drug discovery. | le.ac.ukresearchgate.net |

| (+)-Epibatidine (Formal Synthesis) | 7-Azabicyclo[2.2.1]heptane | Asymmetric Diels-Alder followed by transformation into a known epibatidine precursor. | Formal total synthesis of a natural product. | unirioja.es |

| Steroid Intermediates | Bicyclo[2.2.1]heptane | Asymmetric aldol (B89426) cyclization of a triketone catalyzed by (S)-(-)-proline. | Chiral building blocks for steroid total synthesis. | researchgate.net |

Building Block for Novel Materials and Polymers

Ethyl bicyclo[2.2.1]heptane-2-carboxylate and its unsaturated analogue, ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, are important monomers in materials science for the synthesis of polymers with specialized properties. bldpharm.comchemscene.com The bulky and rigid bicyclic structure can be incorporated into polymer chains to enhance thermal stability and modify mechanical properties. researchgate.net

One significant application is in the field of photolithography. Derivatives such as 2-hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate are used as monomers to create advanced polymers for ArF single-layer resists, which are critical components in the manufacturing of microelectronics. evitachem.com

Furthermore, the bicyclo[2.2.1]heptane scaffold is used to synthesize polymers with a high refractive index. uq.edu.au For example, tert-butyl 5-((2-(methacryloyloxy)ethyl)sulfanyl)bicyclo[2.2.1]heptane-2-carboxylate has been synthesized and polymerized. The incorporation of sulfur and the bulky bicyclic group contributes to achieving a high refractive index, a desirable property for materials used in 193nm immersion lithography and other optical applications. uq.edu.au The polymerization of norbornene-type monomers can be achieved through various mechanisms, including radical polymerization or using palladium-based catalysts, leading to saturated polymers with distinct linkage patterns (2,3- or 2,7-linkages) that influence the final properties of the material. researchgate.net

Table 3: Polymers Derived from Bicyclo[2.2.1]heptane-based Monomers

| Monomer | Polymer Type | Key Property/Application | Polymerization Method | Citations |

|---|---|---|---|---|

| 2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | Poly(dihydrocarveol-co-1,1-dimethylethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate) | ArF single-layer resist polymer for photolithography. | Not specified. | evitachem.com |

| tert-Butyl 5-((2-(methacryloyloxy)ethyl)sulfanyl)bicyclo[2.2.1]heptane-2-carboxylate | Sulfur-containing polymer | High refractive index material for 193nm immersion lithography. | Conventional radical polymerization (AIBN initiator). | uq.edu.au |

| Norbornene Esters | Saturated polynorbornenes | Rigid polymer chains with high thermal stability. | Addition polymerization with Palladium or Ziegler-Natta catalysts. | researchgate.net |

Precursor in the Synthesis of Carbocyclic Nucleoside Analogues

Ethyl bicyclo[2.2.1]heptane-2-carboxylate serves as a key precursor in the synthesis of carbocyclic nucleoside analogues, a class of compounds with significant potential as antiviral and anticancer agents. cuni.cznih.gov In these molecules, the furanose sugar ring of natural nucleosides is replaced by a carbocyclic system, in this case, the bicyclo[2.2.1]heptane ring. cuni.cz This substitution often imparts greater metabolic stability against enzymatic degradation while maintaining the ability to interact with target enzymes.

The synthesis of these analogues involves constructing the nucleobase (such as purine (B94841) or pyrimidine (B1678525) derivatives) onto an amino-functionalized bicyclo[2.2.1]heptane scaffold. researchgate.net For example, a key amine intermediate can be synthesized from an optically active bicyclo[2.2.1]heptane compound, which is then used to build a 6-chloropurine (B14466) intermediate. This intermediate can be further reacted to produce a variety of adenine (B156593) and 6-substituted adenine analogues. nih.gov

These conformationally locked nucleoside analogues have shown promising biological activity. Specifically, certain purine derivatives of the bicyclo[2.2.1]hept-5-ene system have demonstrated moderate activity against Coxsackie virus B3. cuni.czresearchgate.net The rigid bicyclic structure locks the molecule in a specific conformation, which can lead to selective and potent biological effects. cuni.cz

Table 4: Carbocyclic Nucleoside Analogues Derived from the Bicyclo[2.2.1]heptane Scaffold

| Nucleoside Analogue Type | Key Intermediate | Synthetic Approach | Potential Biological Activity | Citations |

|---|---|---|---|---|

| Purine and Adenine Analogues | 6-chloropurine bicyclo[2.2.1]heptane intermediate | Building the purine ring onto a bicyclic amine, followed by amination. | Anticancer. | nih.gov |

| Thymine and Purine Analogues | Aminobicycloalkene | Construction of nucleobases onto the amino group of the bicyclic scaffold. | Antiviral (e.g., against Coxsackie virus B3). | cuni.czresearchgate.net |

| 6-Chloropurine Analogues | [(1R,2S,3S,4S)-3-(6-Chloro-9H-purin-9-yl)bicyclo[2.2.1]hept-5-en-2-yl]methanol | Curtius rearrangement to introduce the amino group for nucleobase construction. | Moderate activity against Coxsackie virus B3. | researchgate.net |

Emerging Research Frontiers and Future Perspectives

Development of Novel Catalytic Methods for Bicyclo[2.2.1]heptane Functionalization

The selective functionalization of the bicyclo[2.2.1]heptane core is a significant challenge due to its inherent stability and the presence of multiple C-H bonds. Modern catalytic methods are at the forefront of addressing this challenge, aiming to introduce new functionalities with high precision and efficiency.

A prominent area of research is the palladium-catalyzed C-H activation. acs.orgresearchgate.net The "Catellani reaction," for instance, utilizes a cooperative effect between palladium and a transient mediator like norbornene to achieve ortho- and ipso-functionalization of aryl halides. acs.org While often demonstrated with aryl systems, the principles of directed C-H activation are being extended to saturated scaffolds. For ethyl bicyclo[2.2.1]heptane-2-carboxylate, the ester group could potentially act as a directing group, guiding catalysts to activate specific C-H bonds within the bicyclic framework, enabling the introduction of various substituents. Theoretical studies, such as those using density functional theory (DFT), are crucial in understanding the complex reaction mechanisms, including the roles of ligands and the norbornene mediator, and in predicting the selectivity of these transformations. rsc.org

Recent advancements have also focused on the borylation of tertiary C–H bonds in bicyclic systems. chemrxiv.org Iridium-catalyzed borylation has shown remarkable selectivity for the bridgehead C-H bonds of related bicyclic compounds, a strategy that could be adapted for the functionalization of the bicyclo[2.2.1]heptane skeleton of the title compound. chemrxiv.org The resulting boronic esters are versatile intermediates for further synthetic manipulations.

Furthermore, organocatalysis presents a metal-free alternative for asymmetric synthesis. researchgate.netuni-giessen.de Chiral organocatalysts can facilitate various transformations, including cycloadditions and cascade reactions, to construct complex chiral molecules containing the bicyclo[3.3.1]nonane framework, with principles applicable to the bicyclo[2.2.1]heptane system. researchgate.net

Chemoenzymatic Approaches in Bicyclic Ester Synthesis

The demand for enantiomerically pure compounds in pharmaceuticals and materials science has driven the development of chemoenzymatic methods for the synthesis of bicyclic esters. These approaches combine the selectivity of enzymes with the efficiency of chemical synthesis.

Lipases are particularly valuable in this context due to their ability to catalyze the stereoselective hydrolysis or esterification of esters. acs.orgnih.govnih.gov For instance, lipases from Candida antarctica and Burkholderia cepacia have been successfully used for the selective hydrolysis of dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate to its corresponding monoester with high yields and minimal formation of the diacid byproduct. acs.org This methodology is directly applicable to the kinetic resolution of racemic mixtures of ethyl bicyclo[2.2.1]heptane-2-carboxylate, providing access to both enantiomers in high purity.

The combination of enzymatic resolution with subsequent chemical transformations provides a powerful strategy for the synthesis of a wide range of chiral derivatives from ethyl bicyclo[2.2.1]heptane-2-carboxylate.

Design and Synthesis of Advanced Polycyclic Systems based on Bicyclo[2.2.1]heptane-2-carboxylate

The rigid three-dimensional structure of the bicyclo[2.2.1]heptane framework makes it an attractive scaffold for the design and synthesis of advanced polycyclic systems with applications in medicinal chemistry and materials science. nih.govacs.org Ethyl bicyclo[2.2.1]heptane-2-carboxylate serves as a key starting material for accessing these complex architectures.

In drug discovery, the bicyclo[2.2.1]heptane motif is utilized as a non-aromatic, conformationally restricted bioisostere for phenyl rings. nih.gov This can lead to improved pharmacokinetic properties and novel biological activities. For example, derivatives of the bicyclo[2.2.1]heptane system have been incorporated into antagonists for chemokine receptors like CXCR2, which are targets for anti-cancer therapies. nih.gov The synthesis of such complex molecules often involves multi-step sequences where the initial bicyclic ester is elaborated with various functional groups.

The Diels-Alder reaction is a cornerstone for constructing the bicyclo[2.2.1]heptane core, and subsequent rearrangements and functionalizations can lead to diverse polycyclic structures. nih.govacs.org For instance, sequential Diels-Alder reaction/rearrangement sequences have been developed to synthesize functionalized bicyclo[2.2.1]heptanes. nih.govacs.org Furthermore, the functionalization of the bicyclo[2.2.1]heptane core can lead to the formation of fused heterocyclic systems. rsc.org

The development of novel synthetic routes to highly substituted and functionalized bicyclo[2.2.1]heptane derivatives remains an active area of research, driven by the continuous search for new therapeutic agents and advanced materials.

Elucidation of Intricate Structure-Reactivity Relationships within Derivatized Bicyclo[2.2.1]heptane Systems

A fundamental understanding of the relationship between the structure of derivatized bicyclo[2.2.1]heptane systems and their chemical reactivity is crucial for the rational design of new synthetic methods and functional molecules. The strained nature of the bicyclic framework imparts unique reactivity that can be modulated by the introduction of substituents.

Computational studies, often employing density functional theory (DFT), play a vital role in elucidating these relationships. researchgate.netresearchgate.net For example, computational analyses of bicyclic enolates have provided insights into their methylation reactions. researchgate.net Molecular modeling has also been used to understand the binding of bicyclo[2.2.1]heptane-containing molecules to biological targets, explaining the observed structure-activity relationships (SAR). nih.govnih.gov In the context of CXCR2 antagonists, molecular docking studies have helped to rationalize the superior activity of certain stereoisomers by identifying key interactions within the receptor's binding pocket. nih.gov

Experimental studies on the reactivity of functionalized bicyclo[2.2.1]heptanes continue to reveal new and sometimes unexpected chemical transformations. For example, the study of rearrangement reactions of epoxides derived from bicyclo[2.2.1]heptene carboxylates has led to the discovery of new synthetic pathways. The stereochemistry of the bicyclic system, particularly the endo and exo orientation of substituents, profoundly influences the outcome of these reactions.

The interplay between the rigid bicyclic core and the electronic and steric properties of substituents at the C2-carboxylate position and elsewhere on the ring will continue to be a rich area of investigation, providing fundamental knowledge for the broader field of physical organic chemistry and synthetic design.

Q & A

Q. What are common synthetic routes to Ethyl bicyclo[2.2.1]heptane-2-carboxylate?

The compound is typically synthesized via Diels-Alder reactions followed by esterification. For example, bicyclo[2.2.1]hept-5-ene derivatives (e.g., methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate) are synthesized through cycloaddition of cyclopentadiene with dienophiles like acrylic acid derivatives. Subsequent epoxidation or oxidation steps may introduce functional groups, followed by esterification to yield the ethyl ester . Alternative routes include Tishchenko reactions of bicyclic aldehydes to form esters, as seen in the synthesis of 5,6-epoxy derivatives .

Q. How is structural characterization performed for bicyclo[2.2.1]heptane derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance, the ¹H NMR of (±)-ethyl 3-azido-2-hydroxycyclopentanecarboxylate shows distinct signals for ester protons (δ 4.18 ppm, q) and azido groups (δ 3.48 ppm, m), while ¹³C NMR confirms carbonyl (δ 173.8 ppm) and bicyclic carbons . Mass spectrometry (e.g., Exact Mass: 194.27 g/mol) and IR spectroscopy further validate molecular structure and functional groups .

Q. What physicochemical properties are relevant for experimental design?

Key properties include hydrophobicity (due to the bicyclic core), molecular weight (194.27 g/mol for the base compound), and stereochemistry. The rigid bicyclic scaffold enhances thermal stability, making it suitable for high-temperature reactions. Solubility in organic solvents (e.g., chloroform, ethyl acetate) is preferred for synthesis, while limited aqueous solubility necessitates derivatization for biological studies .

Advanced Research Questions

Q. How can endo/exo isomerism impact reactivity and applications?

The endo/exo configuration of bicyclo[2.2.1]heptane derivatives influences steric and electronic properties. For example, ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate exists as endo and exo isomers, which exhibit distinct reactivity in polymerization. Catalysts like metal complexes (e.g., Ziegler-Natta) selectively stabilize one isomer, enabling controlled polymer synthesis . Resolution methods include chiral chromatography or crystallization with enantiopure auxiliaries .

Q. What role does the bicyclo[2.2.1]heptane scaffold play in drug discovery?

This scaffold is a privileged structure in bioactive molecules. For example, derivatives like 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid serve as precursors for covalent protein-labeling probes. The rigidity of the bicyclic system enhances binding affinity and metabolic stability, as seen in drug candidates LMV-6015 and AMG 221 . Modifications (e.g., sulfonamide or hydroxyl groups) enable hydrogen bonding and target engagement .

Q. How are bicyclo[2.2.1]heptane derivatives utilized in asymmetric catalysis?

Chiral bicyclic compounds, such as bornanesultam, act as auxiliaries in asymmetric synthesis. For instance, diphonane ligands derived from bicyclo[2.2.1]heptane frameworks coordinate transition metals (e.g., rhodium, palladium) to achieve enantioselective C–H activation or cross-coupling reactions. The scaffold’s three-dimensional structure imposes stereochemical control, critical for high enantiomeric excess (ee) .

Q. What challenges arise in functionalizing the bicyclic core for polymer applications?

Functionalization often requires selective ring-opening or epoxidation. For example, peracetic acid oxidation of bicyclo[2.2.1]hept-5-ene derivatives yields epoxides, which can be cured with acid anhydrides to form thermosetting polymers. However, steric hindrance limits reactivity with standard epoxy group detection reagents (e.g., HCl in pyridine), necessitating optimized conditions for cross-linking .

Q. How do substituents on the bicyclic core affect bioactivity?

Substituents like phenyl groups (e.g., ethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate) enhance lipophilicity and π-π stacking interactions, improving membrane permeability. In contrast, hydrophilic groups (e.g., hydroxyl or carboxylate) increase solubility but may reduce blood-brain barrier penetration. Structure-activity relationship (SAR) studies on analogs like bomaprine highlight the balance between steric bulk and target binding .

Methodological Considerations

- Stereochemical Analysis : Use chiral HPLC or polarimetry to resolve isomers .

- Polymerization Optimization : Employ kinetic studies with catalysts like BASF’s metal complexes for high-yield copolymer synthesis .

- Derivatization Strategies : Leverage Mitsunobu reactions or click chemistry (e.g., azide-alkyne cycloaddition) for functional group introduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.